Molecular Weight & Octanol–Water Partition Coefficient (LogP): Octadecanoic acid, 2-(2-butoxyethoxy)ethyl ester vs. Butyloxyethyl Stearate
The compound exhibits a calculated LogP of 7.62 and a molecular weight of 428.69 g/mol, reflecting its dual hydrophilic butoxyethoxy tail and hydrophobic C18 stearate chain . In contrast, the closest structural analog, 2-butoxyethyl stearate (CAS 109-38-6), possesses a molecular weight of 384.64 g/mol and lacks the additional ethoxy unit, leading to a lower calculated LogP and reduced hydrophilicity [1]. This difference directly impacts emulsification efficiency and organic solvent solubility profiles.
| Evidence Dimension | Molecular Weight and Hydrophobicity |
|---|---|
| Target Compound Data | Molecular Weight: 428.69 g/mol; Calculated LogP: 7.62 |
| Comparator Or Baseline | 2-Butoxyethyl stearate (CAS 109-38-6): Molecular Weight: 384.64 g/mol; Calculated LogP: Not explicitly available, but expected to be higher based on structure |
| Quantified Difference | Molecular weight is 44.05 g/mol higher for the target compound, consistent with an additional ethoxy group |
| Conditions | Calculated values from ChemSrc database (density: 0.904 g/cm³, boiling point: 499.1°C at 760 mmHg for the target compound) |
Why This Matters
The higher molecular weight and additional ethoxy unit directly modify the hydrophilic–lipophilic balance (HLB), making the target compound more suitable for stabilizing oil-in-water emulsions where the analog may fail.
- [1] NIST Webbook. 2-Butoxyethyl stearate. https://webbook.nist.gov/cgi/cbook.cgi?ID=C109386 (accessed 2025-02-26). View Source
